![molecular formula C17H12N2O B5509536 7,8-dimethyl-11H-indeno[1,2-b]quinoxalin-11-one CAS No. 40114-83-8](/img/structure/B5509536.png)

7,8-dimethyl-11H-indeno[1,2-b]quinoxalin-11-one

Übersicht

Beschreibung

Synthesis Analysis

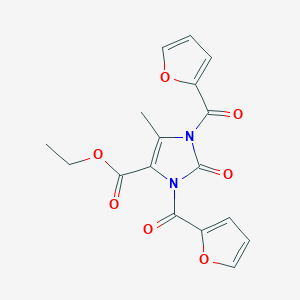

The synthesis of 7,8-dimethyl-11H-indeno[1,2-b]quinoxalin-11-one derivatives involves various strategies, including microwave-assisted reactions, organo-catalyzed condensations, and multi-component couplings. For instance, 11H-Indeno[1,2-b]quinoxalines can be generated in situ from ninhydrin and 1,2-phenylenediamines, catalyzed by montmorillonite K10 under microwave irradiation, showcasing the efficiency of microwave-assisted synthesis in producing these compounds in good yields (Azizian et al., 2005). Additionally, mandelic acid has been used as an efficient organo-catalyst for synthesizing these derivatives under greener conditions, highlighting the push towards more environmentally friendly synthetic methods (Sharma et al., 2021).

Molecular Structure Analysis

The molecular structure of 7,8-dimethyl-11H-indeno[1,2-b]quinoxalin-11-one derivatives has been extensively studied through spectral analysis and molecular modeling. These analyses have been instrumental in confirming the structures of newly synthesized derivatives and understanding their stereochemistry and electronic properties. For example, DFT calculations have been employed to investigate the Z,E-isomerism of certain derivatives, offering insights into their molecular conformations (Kovrizhina et al., 2021).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including 1,3-dipolar cycloadditions and reactions with azomethine ylides, leading to complex compounds with potential therapeutic applications. The versatility in their chemical reactivity is attributed to the presence of reactive functional groups, enabling the synthesis of a diverse array of derivatives with varying biological activities (Filatov et al., 2018).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for their application in medicinal chemistry. These properties can influence the bioavailability and pharmacokinetics of potential drug candidates derived from the 7,8-dimethyl-11H-indeno[1,2-b]quinoxalin-11-one scaffold.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are essential for understanding the therapeutic potential of these derivatives. Their ability to interact with DNA and inhibit topoisomerase II, for instance, underscores their potential as anticancer agents. Studies have also explored their antifungal, antibacterial, and anti-inflammatory activities, demonstrating the broad spectrum of biological effects these compounds can elicit (Abdelsalaam & El-Samahy, 2020).

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Bioavailability

7,8-Dimethyl-11H-indeno[1,2-b]quinoxalin-11-one derivatives play a crucial role in organic synthesis, serving as intermediate products with potential pharmaceutical applications. For example, the synthesis of 11H-indeno[1,2-b]quinoxalin-11-one-2-(4-ethylbenzylidene)hydrazone has shown promising bioavailability predictions for the treatment of neuroinflammation and ischemia–reperfusion injury, highlighting the compound's significance in medicinal chemistry research (Kovrizhina, Samorodova, & Khlebnikov, 2021).

Anticancer Properties

Significant research has been conducted on the anticancer properties of 7,8-Dimethyl-11H-indeno[1,2-b]quinoxalin-11-one derivatives. One study synthesized derivatives for antiproliferative evaluation, finding specific compounds effective against MDA-MB231, PC-3, and Huh-7 cancer cell lines, with notable selectivity indexes. This research suggests potential therapeutic applications of these compounds in cancer treatment, as they exhibit comparable inhibitory activities against topo I and topo II enzymes and induce cell cycle arrest and apoptosis in cancer cells (Tseng et al., 2016).

Antimicrobial and Antifungal Agents

Indeno[1,2-b]quinoxaline derivatives have also been explored for their antimicrobial and antifungal properties. The synthesis and molecular modeling of these compounds have shown promising results against various microbial strains, making them potential candidates for developing new antibacterial and antifungal therapies. This is particularly relevant in the face of rising antimicrobial resistance, highlighting the importance of finding new, effective compounds for treatment (Abdelsalaam & El-Samahy, 2020).

Synthesis Methods and Catalysis

Research on 7,8-Dimethyl-11H-indeno[1,2-b]quinoxalin-11-one has also focused on innovative synthesis methods, including the use of zirconium nitrate as a reusable, water-tolerant Lewis acid catalyst. This method affords high yields and short reaction times for the synthesis of N-substituted pyrroles, demonstrating the compound's versatility and the ongoing advancement in synthetic organic chemistry (Hasaninejad et al., 2012).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7,8-dimethylindeno[1,2-b]quinoxalin-11-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O/c1-9-7-13-14(8-10(9)2)19-16-15(18-13)11-5-3-4-6-12(11)17(16)20/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWXWXXEFOAELR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C3C(=N2)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351630 | |

| Record name | 7,8-Dimethyl-indeno[1,2-b]quinoxalin-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8-Dimethyl-indeno[1,2-b]quinoxalin-11-one | |

CAS RN |

40114-83-8 | |

| Record name | NSC162690 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7,8-Dimethyl-indeno[1,2-b]quinoxalin-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![({5-[1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5509457.png)

![8-[3-(benzylthio)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5509467.png)

![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-7-methoxychromane-3-carboxamide](/img/structure/B5509477.png)

![2-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5509490.png)

![2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-5,6-dimethyl-1H-benzimidazole](/img/structure/B5509503.png)

![5-ethyl-7-(2-phenylmorpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5509504.png)

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B5509511.png)

![4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5509529.png)

![2-chloro-N'-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide](/img/structure/B5509539.png)

![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5509545.png)